1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl groups and a hydroxypiperidinyl moiety attached to a pyrrolidine-2,5-dione core. Its molecular formula is C21H20Br2N2O3, and it has a molecular weight of 508.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine.
Introduction of Bromophenyl Groups: Bromination reactions are employed to introduce bromophenyl groups at specific positions on the pyrrolidine-2,5-dione core.
Attachment of the Hydroxypiperidinyl Moiety: This step involves the reaction of the brominated intermediate with a hydroxypiperidine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-Bromophenyl)pyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione core but lacks the hydroxypiperidinyl moiety.
1-(4-Bromophenyl)pyrrolidin-2-one: Contains a similar bromophenyl group but has a different core structure.
Uniqueness: 1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of bromophenyl groups and a hydroxypiperidinyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20Br2N2O3 |
---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20Br2N2O3/c22-15-3-1-14(2-4-15)21(28)9-11-24(12-10-21)18-13-19(26)25(20(18)27)17-7-5-16(23)6-8-17/h1-8,18,28H,9-13H2 |
InChI Key |
QGHSSYSDDFZVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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